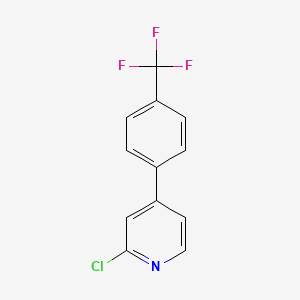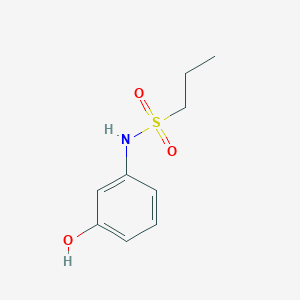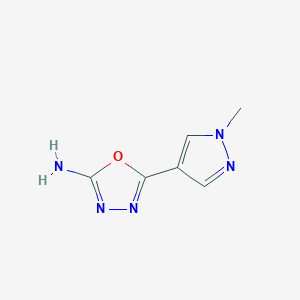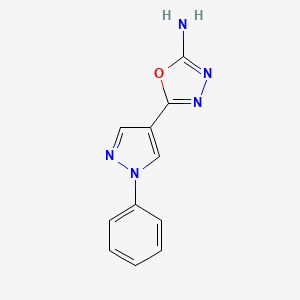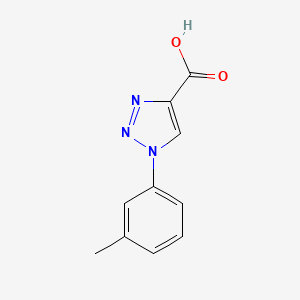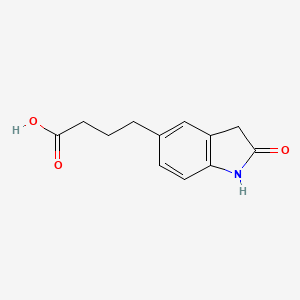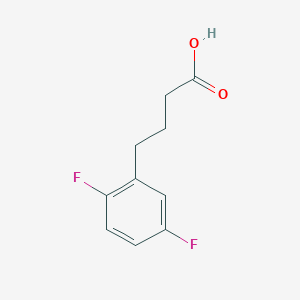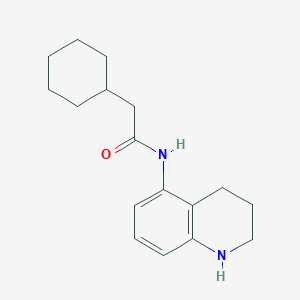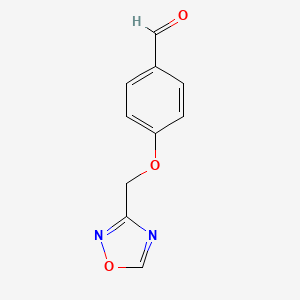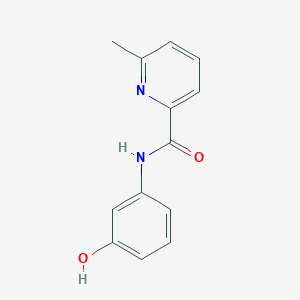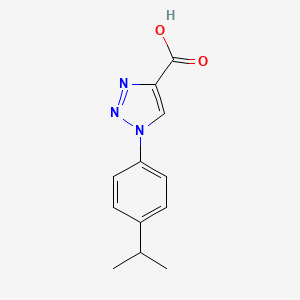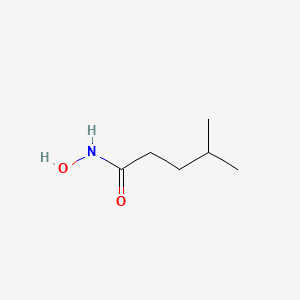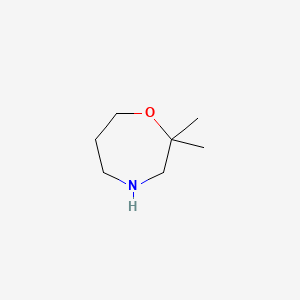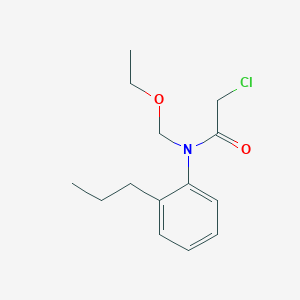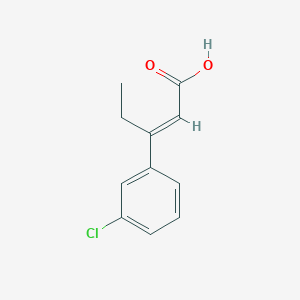
3-(3-Chlorophenyl)pent-2-enoic acid
Descripción general
Descripción
3-(3-Chlorophenyl)pent-2-enoic acid is a carboxylic acid compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 . It is structurally similar to ibuprofen.
Molecular Structure Analysis
The InChI code for 3-(3-Chlorophenyl)pent-2-enoic acid is1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)/b8-7+ . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Chlorophenyl)pent-2-enoic acid include a boiling point of 336.0±21.0 °C and a density of 1.0±0.06 g/cm3 . The compound has a pKa value of 4.21±0.10 .Aplicaciones Científicas De Investigación
Molecular Conformation and Nonlinear Optical Properties
The molecular conformation, vibrational spectra, and nonlinear optical (NLO) properties of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, closely related to 3-(3-Chlorophenyl)pent-2-enoic acid, were thoroughly studied using density functional theory (DFT). This research highlighted the compound's significant first hyperpolarizability, making it a potential candidate for future nonlinear optical materials studies. The compound exhibited over 121 times the NLO activity of urea, a standard NLO material, pointing towards its promising applications in the field of optoelectronics and photonics (Mary et al., 2014).
Catalytic Applications in Organic Synthesis
In a separate study, BF3·Et2O was identified as an effective catalyst for both intra- and intermolecular amination and oxygenation of unfunctionalized olefins. The process was applicable to a range of olefinic substrates, including those structurally similar to 3-(3-Chlorophenyl)pent-2-enoic acid. This research contributes to the development of more efficient synthetic routes for the modification of olefinic compounds, potentially expanding the utility of compounds like 3-(3-Chlorophenyl)pent-2-enoic acid in organic synthesis (Yang et al., 2015).
Environmental Applications: Removal of Chlorophenols
A study on the removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents (HDESs) highlighted the environmental relevance of chlorophenyl compounds. Though the study focused on chlorophenol removal, the underlying principles may extend to the degradation or removal of chlorophenyl-based compounds, including 3-(3-Chlorophenyl)pent-2-enoic acid, from environmental samples. The high extraction efficiencies demonstrated in this study suggest potential environmental applications in pollutant removal and water purification (Adeyemi et al., 2020).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide under visible light offers insights into the environmental detoxification of chlorophenyl compounds. Although the study specifically addressed chlorophenols, the photocatalytic approach could be applicable to the degradation of a wide range of organic pollutants, including 3-(3-Chlorophenyl)pent-2-enoic acid, potentially aiding in the development of novel environmental remediation technologies (Lin et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHDZCPOCQOEK-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C(=O)O)/C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)pent-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



